molecular formula C8H18ClN B1429147 3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride CAS No. 877125-73-0

3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride

Cat. No.: B1429147
CAS No.: 877125-73-0
M. Wt: 163.69 g/mol
InChI Key: UZMLMXOIDIWVDM-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H18ClN. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a cyclopropyl group attached to a dimethylpropan-1-amine backbone, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride typically involves the reaction of cyclopropylmethyl bromide with 2,2-dimethylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to modulate neurotransmitter levels by inhibiting the reuptake of certain neurotransmitters, thereby exerting its antidepressant and anxiolytic effects. The compound’s cyclopropyl group is thought to play a crucial role in its binding affinity and selectivity towards these molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride stands out due to its unique structural features, such as the cyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Biological Activity

3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H18ClNC_8H_{18}ClN and a molecular weight of approximately 155.21 g/mol. The presence of a cyclopropyl group enhances its binding affinity to various biological targets, making it a candidate for further pharmacological exploration.

Research indicates that this compound may modulate neurotransmitter levels by inhibiting the reuptake of certain neurotransmitters. This modulation can lead to potential antidepressant and anxiolytic effects. The compound's ability to interact with specific receptors involved in neurotransmitter pathways is crucial for understanding its therapeutic potential.

Key Biological Interactions

The compound has been shown to interact with various receptors and enzymes, including:

  • 5-HT Receptors : Potential influence on serotonin levels.
  • Adrenergic Receptors : Possible effects on cardiovascular functions.
  • Adenylate Cyclase : Implications in signal transduction pathways.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Type Description
Antidepressant ActivityInhibits reuptake of neurotransmitters such as serotonin and norepinephrine.
Anxiolytic EffectsModulates anxiety-related pathways through receptor interactions.
Antimicrobial PotentialPreliminary studies suggest some antibacterial properties against specific pathogens.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Neurotransmitter Modulation : A study demonstrated that the compound significantly increased serotonin levels in animal models, suggesting its potential as an antidepressant agent.
  • Anxiolytic Effects : In behavioral assays, the compound reduced anxiety-like behaviors in rodents, indicating its effectiveness in anxiety management.
  • Antimicrobial Activity : Preliminary tests showed that this compound exhibited inhibitory effects on certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Future Directions

Further research is essential to elucidate the detailed mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In Vivo Studies : To confirm efficacy and safety profiles in living organisms.
  • Structure-Activity Relationship (SAR) : To optimize the compound for enhanced biological activity.
  • Clinical Trials : To assess therapeutic potential in human subjects for conditions such as depression and anxiety.

Properties

IUPAC Name

3-cyclopropyl-2,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-8(2,6-9)5-7-3-4-7;/h7H,3-6,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMLMXOIDIWVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride
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3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride
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3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride
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Reactant of Route 6
3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride

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